Ethyl 2-(2-bromo-5-fluorophenyl)acetate
Overview
Description
Ethyl 2-(2-bromo-5-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-5-fluorophenyl)acetate typically involves the esterification of 2-(2-bromo-5-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-5-fluorophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Substitution: Formation of 2-(2-azido-5-fluorophenyl)acetate or 2-(2-thiocyanato-5-fluorophenyl)acetate.
Reduction: Formation of 2-(2-bromo-5-fluorophenyl)ethanol.
Oxidation: Formation of 2-(2-bromo-5-fluorophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-(2-bromo-5-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-5-fluorophenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The bromine and fluorine substituents can also influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-5-fluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-bromo-4-fluorophenyl)acetate: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
Ethyl 2-(2-chloro-5-fluorophenyl)acetate:
Ethyl 2-(2-bromo-5-chlorophenyl)acetate: Substitution of fluorine with chlorine, resulting in altered reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIZBDVPORTFJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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